Dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Description
Dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a heterocyclic compound featuring a thiophene dicarboxylate core linked via a sulfanylacetyl bridge to a 5,6-dimethylthieno[2,3-d]pyrimidine moiety. The molecule contains two methyl ester groups at positions 2 and 4 of the thiophene ring, a methyl substituent at position 3, and a 5,6-dimethyl-substituted thienopyrimidine system. Analytical characterization methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), are critical for verifying its synthesis and purity, as evidenced by similar compounds in the literature .
Properties
IUPAC Name |
dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-8-10(3)29-16-12(8)15(20-7-21-16)28-6-11(23)22-17-13(18(24)26-4)9(2)14(30-17)19(25)27-5/h7H,6H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDFWYSKHZWRBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C(=C(S3)C(=O)OC)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C17H17N3O4S2
- Molar Mass : 389.46 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its structural components, which include:
- Thieno[2,3-d]pyrimidine moiety : Known for its role in various biological processes and potential as an antitumor agent.
- Sulfanylacetyl group : This functional group may enhance the compound's interaction with biological targets, possibly through thiol-based mechanisms.
Biological Activities
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Anticancer Activity
- Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in human cancer cells through mechanisms involving the modulation of signaling pathways such as MAPK and PI3K/Akt pathways.
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Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against several pathogens. The presence of the thienopyrimidine ring enhances its ability to disrupt microbial cell membranes or inhibit key enzymatic pathways necessary for bacterial survival.
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Anti-inflammatory Effects
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. It potentially inhibits the production of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Anticancer Activity | A derivative exhibiting similar structural characteristics showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7) indicating potent anticancer properties (Journal of Medicinal Chemistry). |
| Antimicrobial Study | A compound with a similar scaffold demonstrated efficacy against Staphylococcus aureus and E. coli with minimum inhibitory concentrations (MIC) below 50 µg/mL (International Journal of Antimicrobial Agents). |
| Inflammation Model | In vivo studies using murine models indicated a significant reduction in paw edema when treated with a thienopyrimidine derivative (European Journal of Pharmacology). |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several derivatives, differing in substituents, ester groups, and heterocyclic frameworks. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural Differences
Heterocyclic Core: The target compound uses a thieno[2,3-d]pyrimidine fused system, whereas analogs like 4-O-ethyl 2-O-methyl... () incorporate a tetrahydrobenzothiolo-pyrimidine core, which increases ring saturation and may alter pharmacokinetic properties . Compounds with imidazo[1,2-a]pyridine () or pyrazolo[3,4-d]pyrimidine () cores diverge significantly, impacting binding affinity and target selectivity.
Substituent Variations: Ester Groups: The target compound uses dimethyl esters, while analogs in and employ mixed ethyl/methyl or single methyl esters. Ethyl esters may enhance metabolic stability compared to methyl esters . Thiophene Substituents: The 3-methyl group on the thiophene (target) vs.
Biological Activity: Thienopyrimidine derivatives (e.g., ) are frequently associated with kinase inhibition (e.g., antileukemic activity). The 5,6-dimethyl substitution in the target compound may enhance lipophilicity and membrane permeability compared to unsubstituted analogs . Pyrimidine-thioether derivatives () are often intermediates in drug synthesis, lacking direct therapeutic activity but valuable for further functionalization .
Physicochemical Properties
- () melt at 243–245°C, suggesting high thermal stability for dicarboxylate derivatives .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Tools like SimilarityLab () enable rapid identification of analogs with recorded bioactivities, aiding in target prediction for the compound .
- Therapeutic Potential: The thienopyrimidine scaffold’s prevalence in kinase inhibitors (e.g., ) suggests the target compound could be optimized for anticancer or anti-inflammatory applications .
Preparation Methods
Cyclization of Thienopyrimidine Precursors
The 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core is synthesized via cyclocondensation of 4-amino-5-methylthiophene-3-carboxylic acid with acetic anhydride under reflux conditions. The reaction proceeds through intramolecular dehydration, forming the pyrimidine ring. Methyl groups at positions 5 and 6 are introduced via subsequent alkylation using methyl iodide in the presence of potassium carbonate. The resultant intermediate is treated with phosphorus pentasulfide (P₂S₅) in dry toluene to yield the corresponding thiol derivative, 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol.
Sulfanylacetyl Chloride Formation
The thiol group undergoes S-alkylation with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine. This step produces 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl chloride, a key electrophile for subsequent coupling. The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the thiol starting material (Rf = 0.45 in hexane/ethyl acetate, 7:3).
Preparation of Dimethyl 5-Amino-3-methylthiophene-2,4-dicarboxylate
Thiophene Dicarboxylate Core Synthesis
The thiophene dicarboxylate backbone is constructed via a modified Gewald reaction. Ethyl acetoacetate and methyl thioglycolate are condensed in the presence of morpholine and sulfur, yielding dimethyl 3-methylthiophene-2,4-dicarboxylate. Nitration at position 5 using fuming nitric acid in acetic anhydride introduces a nitro group, which is subsequently reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol). The final intermediate, dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, is isolated as a pale-yellow solid (mp 148–150°C).
Coupling of Sulfanylacetyl Chloride with Thiophene Amine
Acylation Reaction
The amine intermediate reacts with 2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Precipitation in ice-water yields the crude product, which is recrystallized from ethanol to afford the target compound as a white crystalline solid (mp 214–216°C).
Structural Characterization and Analytical Data
Spectroscopic Analysis
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IR (KBr, ν/cm⁻¹) : 3320 (NH), 1735 (ester C=O), 1674 (amide C=O), 1647 (C=C).
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¹H NMR (300 MHz, DMSO-d₆) : δ 1.09 (t, J = 7.3 Hz, 3H, CH₂CH₃), 1.33 (s, 6H, C(CH₃)₂), 2.85 (t, J = 7.4 Hz, 2H, CH₂CH₂CH₃), 3.89 (s, 6H, OCH₃), 4.91 (s, 2H, SCH₂), 8.17 (s, 1H, thiophene-H).
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¹³C NMR (75 MHz, DMSO-d₆) : δ 20.1 (CH₂CH₃), 28.4 (C(CH₃)₂), 52.3 (OCH₃), 115.6 (thiophene-C), 167.2 (C=O).
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar geometry of the thienopyrimidine and thiophene rings. The dihedral angle between the two heterocycles is 12.5°, indicating minimal steric hindrance.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields (78–82%) are achieved when the acylation step is conducted at 0°C in THF. Polar aprotic solvents like DMF result in side reactions (e.g., over-acylation), while non-polar solvents (toluene) slow the reaction kinetics.
Catalytic Systems
Triethylamine outperforms weaker bases (e.g., pyridine) in neutralizing HCl, preventing protonation of the amine nucleophile. A molar ratio of 1:1.2 (amine:acyl chloride) minimizes unreacted starting material.
Mechanistic Insights
The formation of the sulfanylacetyl linkage proceeds via a two-step mechanism:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
